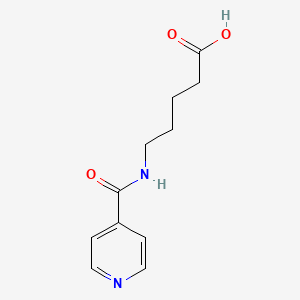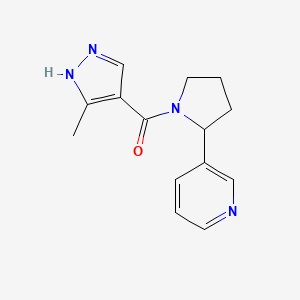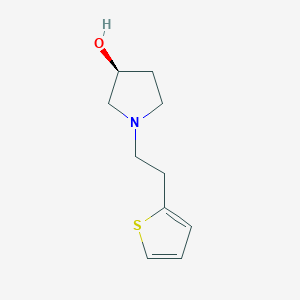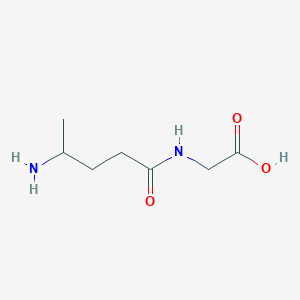
5-(Pyridine-4-carbonylamino)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Pyridine-4-carbonylamino)pentanoic acid, also known as PCPA, is a chemical compound that has been widely used in scientific research. It is a derivative of tryptophan and has been found to have various biochemical and physiological effects.
作用机制
5-(Pyridine-4-carbonylamino)pentanoic acid inhibits tryptophan hydroxylase by binding to the enzyme's active site and preventing the conversion of tryptophan to 5-hydroxytryptophan. This inhibition leads to a decrease in serotonin synthesis, which can affect various physiological processes, including mood regulation, appetite, and sleep.
Biochemical and Physiological Effects:
5-(Pyridine-4-carbonylamino)pentanoic acid has been found to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to induce depressive-like behavior in animal models, which can be used to study the mechanisms underlying depression. 5-(Pyridine-4-carbonylamino)pentanoic acid has also been found to affect the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
实验室实验的优点和局限性
One advantage of using 5-(Pyridine-4-carbonylamino)pentanoic acid in lab experiments is its specificity for tryptophan hydroxylase inhibition. This allows for a more targeted approach to studying the role of serotonin in various physiological and pathological conditions. However, 5-(Pyridine-4-carbonylamino)pentanoic acid has limitations in terms of its pharmacokinetics and pharmacodynamics. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a consistent level of inhibition in vivo.
未来方向
There are several future directions for research on 5-(Pyridine-4-carbonylamino)pentanoic acid. One area of interest is the role of serotonin in neurodegenerative diseases, such as Alzheimer's and Parkinson's. 5-(Pyridine-4-carbonylamino)pentanoic acid can be used to study the effects of serotonin depletion on these diseases and potential therapeutic targets. Another area of interest is the use of 5-(Pyridine-4-carbonylamino)pentanoic acid in combination with other compounds, such as selective serotonin reuptake inhibitors, to enhance the therapeutic effects of these drugs. Finally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of 5-(Pyridine-4-carbonylamino)pentanoic acid to improve its efficacy in vivo.
Conclusion:
In conclusion, 5-(Pyridine-4-carbonylamino)pentanoic acid is a chemical compound that has been widely used in scientific research, particularly in the field of neuroscience. It has been found to have various biochemical and physiological effects and can be used to study the role of serotonin in various physiological and pathological conditions. While 5-(Pyridine-4-carbonylamino)pentanoic acid has advantages in terms of its specificity for tryptophan hydroxylase inhibition, it also has limitations in terms of its pharmacokinetics and pharmacodynamics. Further research is needed to optimize the efficacy of 5-(Pyridine-4-carbonylamino)pentanoic acid and explore its potential therapeutic applications.
合成方法
5-(Pyridine-4-carbonylamino)pentanoic acid can be synthesized through the reaction between 4-pyridinecarboxylic acid and N,N-dimethylglycine ethyl ester. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting 5-(Pyridine-4-carbonylamino)pentanoic acid product can be purified through recrystallization or chromatography.
科学研究应用
5-(Pyridine-4-carbonylamino)pentanoic acid has been used in various scientific research applications, particularly in the field of neuroscience. It has been found to inhibit the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin. This inhibition leads to a decrease in serotonin levels, which can be used to study the role of serotonin in various physiological and pathological conditions, such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
5-(pyridine-4-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10(15)3-1-2-6-13-11(16)9-4-7-12-8-5-9/h4-5,7-8H,1-3,6H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPRXMGYEFANSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridine-4-carbonylamino)pentanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide](/img/structure/B7577909.png)
![4-Fluoro-3-[(2-methyl-2-methylsulfonylpropanoyl)amino]benzoic acid](/img/structure/B7577915.png)
![4-(4-Bromo-3-fluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7577923.png)

![[3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone](/img/structure/B7577937.png)
![6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7577945.png)
![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)
![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)
![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)

